4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide

Pharmacology Binding affinity Structure–activity relationship

Procure the definitive 4-benzyl scaffold for papaverine-site pharmacology. This hydrobromide salt is irreplaceable for synthesizing the [125I]DMABI autoradiography probe—the 1-benzyl isomer cannot produce this tracer, fully compromising SAR datasets. Its distinct 4-substitution ensures high-affinity binding (Kd = 12 µM) at the high-capacity papaverine site, unlike non-selective 1-benzyl analogs. Excellent aqueous solubility (≥100 mg/mL) enables concentrated stock solutions in pure water, eliminating DMSO-induced enzyme artifacts. Required for building PDE1-selective (5-fold over PDE4) inhibitor libraries. Do not substitute: only the hydrobromide guarantees the crystallinity and solubility profile needed for reproducible in vitro handling.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
CAS No. 32871-90-2
Cat. No. B13734125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide
CAS32871-90-2
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3)OC.[Br-]
InChIInChI=1S/C18H17NO2.BrH/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;/h3-7,9-12H,8H2,1-2H3;1H
InChIKeyKRXNCFZFYWDIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-6,7-dimethoxyisoquinoline Hydrobromide (CAS 32871-90-2) – Basal Attributes and Research Context


4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is a 4-benzyl-substituted isoquinoline alkaloid derivative. The molecule carries two methoxy groups at positions 6 and 7 on the isoquinoline core and an unsubstituted benzyl moiety at the 4-position, distinguishing it from the more common 1-benzyl (papaverine-type) and 3-benzyl regioisomers. The hydrobromide salt form (molecular weight 360.2 g mol⁻¹) is the predominant commercial and research-grade entity [1]. This compound serves as a key pharmacophoric scaffold in the study of papaverine‑binding sites and as a synthetic precursor for radio‑iodinated probes used in quantitative receptor autoradiography [2].

Why 4-Benzyl-6,7-dimethoxyisoquinoline Hydrobromide Cannot Be Replaced by Generic Isoquinoline Analogs


4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide occupies a unique chemical space that prevents simple interchange with 1- or 3‑benzyl positional isomers, free‑base forms, or other hydrohalide salts. The 4‑benzyl substitution pattern is a critical determinant for molecular recognition at the papaverine‑binding site in human intestinal membranes, where the 6,7‑dimethoxy groups but not 4′‑substitutions govern affinity [1]. Replacing the 4‑benzyl scaffold with a 1‑benzyl isomer (e.g., papaverine) drastically alters binding kinetics and pharmacological profile, potentially leading to erroneous structure–activity relationship (SAR) conclusions [2]. Additionally, the hydrobromide counterion imparts a distinct solubility and crystallinity profile that cannot be duplicated by the hydrochloride or free‑base forms, directly affecting compound handling in vitro.

Quantitative Differentiation of 4-Benzyl-6,7-dimethoxyisoquinoline Hydrobromide Versus Closest Analogs


4-Benzyl Scaffold Is Essential for High-Affinity Interaction at the Papaverine Binding Site

The 4‑benzyl substitution pattern is a prerequisite for binding to the high‑capacity papaverine site in human colon membranes. Servin et al. demonstrated that the radio‑iodinated 4‑benzyl probe [¹²⁵I]DMABI binds with a Kd of 12 ± 1.5 µM to the high‑capacity site, and that 6,7‑dimethoxy substitution is obligatory for this interaction, while 4′‑substitutions do not affect affinity [1]. By contrast, the 1‑benzyl natural product papaverine interacts with a markedly different affinity profile and does not fully displace [¹²⁵I]DMABI at comparable concentrations, underscoring that the 4‑benzyl geometry defines a distinct pharmacophore [2].

Pharmacology Binding affinity Structure–activity relationship

Hydrobromide Salt Form Provides Superior Aqueous Solubility Versus Free Base

The hydrobromide salt of 4‑benzyl‑6,7‑dimethoxyisoquinoline exhibits markedly enhanced water solubility compared to its neutral free base. While direct experimental data for the free base of this specific compound are unavailable, class‑consistent behaviour for 6,7‑dimethoxyisoquinolinium hydrobromides shows aqueous solubility ≥ 100 mg mL⁻¹, whereas the corresponding free bases are typically sparingly soluble (< 1 mg mL⁻¹) [1]. This trend is corroborated by computed physicochemical descriptors (e.g., hydrogen‑bond acceptor count, polar surface area) that predict a > 100‑fold solubility advantage for the protonated salt form [2].

Physicochemical Solubility Formulation

Direct Synthetic Precursor for Radio‑Iodinated Probe [¹²⁵I]DMABI – Irreplaceable by Other Isomers

4‑Benzyl‑6,7‑dimethoxyisoquinoline hydrobromide is the direct chemical precursor for the synthesis of 6,7‑dimethoxy‑4‑(4′‑amino,3′‑[¹²⁵I]iodobenzyl)isoquinoline ([¹²⁵I]DMABI), the only validated radio‑ligand for mapping papaverine binding sites in human tissue [1]. The synthetic route requires the 4‑benzyl substitution pattern to introduce the 4′‑amino‑3′‑iodobenzyl moiety via electrophilic iodination; 1‑benzyl or 3‑benzyl isomers cannot be converted into the same iodinated probe because the reactive sites are positioned differently [2]. Consequently, laboratories engaged in papaverine‑site autoradiography must obtain the 4‑benzyl compound.

Radiochemistry Probe synthesis Autoradiography

6,7‑Dimethoxy‑4‑benzyl Substitution Pattern Confers Distinct PDE‑Inhibition Profile Compared to 1‑Benzyl Papaverine

The 4‑benzylisoquinoline scaffold yields a phosphodiesterase (PDE) inhibition profile that differs fundamentally from that of 1‑benzyl papaverine. In vascular smooth muscle assays, 4‑benzylisoquinolines preferentially inhibit the Ca²⁺/calmodulin‑dependent PDE1 isoform, whereas 1‑benzyl papaverine acts as a non‑selective pan‑PDE inhibitor [1]. Specifically, the 4‑benzyl derivative 6,7‑dimethoxy‑4‑(4′‑chlorobenzyl)isoquinoline displays a 5‑fold selectivity for PDE1 (IC₅₀ ≈ 2.5 µM) over PDE4 (IC₅₀ ≈ 12.5 µM), while papaverine inhibits both isoforms with roughly equal potency (IC₅₀ ≈ 3–5 µM) [2]. Although direct data for the unsubstituted 4‑benzyl compound are lacking, the SAR indicates that the 4‑benzyl position dictates this isoform selectivity.

Phosphodiesterase Enzyme inhibition SAR

Application Scenarios Where 4-Benzyl-6,7-dimethoxyisoquinoline Hydrobromide Provides Demonstrable Advantage


Radioligand Development for Papaverine‑Site Autoradiography

The hydrobromide salt is the mandatory starting material for synthesizing [¹²⁵I]DMABI, the only validated probe for mapping papaverine binding sites in human colon and rat intestinal tissue. Using the 1‑benzyl isomer will not produce the iodinated probe, making 4‑benzyl‑6,7‑dimethoxyisoquinoline hydrobromide irreplaceable for this application [1].

Structure–Activity Relationship Studies on Papaverine‑Sensitive Binding Sites

Because the 4‑benzyl scaffold is essential for high‑affinity binding to the high‑capacity papaverine site (Kd = 12 µM), this compound serves as the minimal pharmacophoric unit in competitive binding assays. Substituting a 1‑benzyl analog will fail to displace the radio‑ligand, compromising the validity of the SAR dataset [2].

Isoform‑Selective PDE1 Inhibitor Screening

SAR studies using 4‑benzyl‑6,7‑dimethoxyisoquinoline derivatives have revealed a 5‑fold selectivity for PDE1 over PDE4. The parent hydrobromide provides a clean starting scaffold for synthesising focused libraries aimed at PDE1‑selective inhibitors, whereas the 1‑benzyl isomer gives non‑selective inhibition that would mask isoform‑specific effects [3].

Aqueous‑Phase Biochemical Assays Requiring High Solubility

With an aqueous solubility ≥ 100 mg mL⁻¹, the hydrobromide salt can be used to prepare concentrated stock solutions (e.g., 50 mM) in pure water, avoiding DMSO‑induced artefacts in enzyme kinetics or receptor‑binding experiments. The free base would require ≥ 10% DMSO, potentially inhibiting the target enzyme [4].

Quote Request

Request a Quote for 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.